molecular formula C31H42N6O7 B14193326 N-Acetyl-L-tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide CAS No. 873840-24-5

N-Acetyl-L-tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide

Cat. No.: B14193326
CAS No.: 873840-24-5
M. Wt: 610.7 g/mol
InChI Key: HOJXFCKGGYVNKA-NEOYCHAESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-L-tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like EDT.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers to ensure precision and efficiency. The use of high-throughput techniques and optimization of reaction conditions can significantly enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various protecting groups and coupling reagents are used during synthesis to achieve specific modifications.

Major Products Formed

The major products formed from these reactions depend on the specific modifications introduced. For example, oxidation of tyrosine can lead to dityrosine formation, while substitution reactions can yield peptides with altered side chains.

Scientific Research Applications

N-Acetyl-L-tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.

    Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of N-Acetyl-L-tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, influencing various biochemical pathways. For instance, it may act as an inhibitor or activator of certain enzymes, modulating their activity and downstream effects.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-nitrophenyl)-L-α-asparagine: Another synthetic peptide with different amino acid composition.

    N-Acetyl-L-α-aspartyl-L-tryptophyl-L-phenylalanyl-L-lysyl-L-alanyl-L-phenylalanyl-L-tyrosyl-L-α-aspartyl-L-lysyl-L-valyl-L-alanyl-L-α-glutamyl-L-lysyl-L-phenylalanyl-L-lysyl-L-α-glutamyl-L-alanyl-L-phenylalaninamide: A more complex peptide with additional functional groups.

Uniqueness

N-Acetyl-L-tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide is unique due to its specific sequence and the presence of both L- and D-amino acids. This chirality can influence its biological activity and stability, making it a valuable compound for various research applications.

Properties

CAS No.

873840-24-5

Molecular Formula

C31H42N6O7

Molecular Weight

610.7 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide

InChI

InChI=1S/C31H42N6O7/c1-18(2)14-24(28(32)41)37-31(44)26(15-21-8-6-5-7-9-21)36-27(40)17-33-29(42)19(3)34-30(43)25(35-20(4)38)16-22-10-12-23(39)13-11-22/h5-13,18-19,24-26,39H,14-17H2,1-4H3,(H2,32,41)(H,33,42)(H,34,43)(H,35,38)(H,36,40)(H,37,44)/t19-,24-,25+,26+/m1/s1

InChI Key

HOJXFCKGGYVNKA-NEOYCHAESA-N

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.